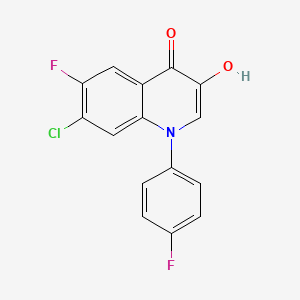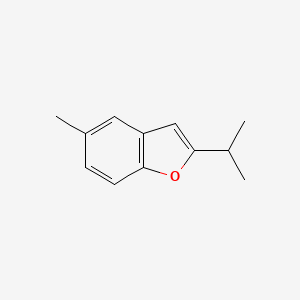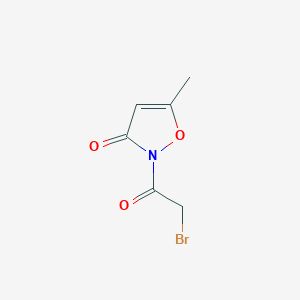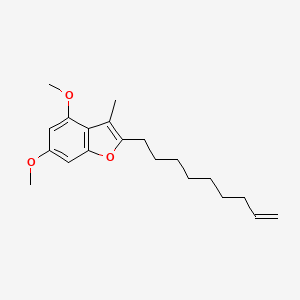
2-(2-Bromophenyl)-4-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-4-methylpyrrolidine is an organic compound characterized by a brominated phenyl group attached to a pyrrolidine ring. This structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-4-methylpyrrolidine typically involves organic reactions such as substitution and cyclization. One common method includes the reaction of 2-bromoiodobenzene with a pyrrolidine derivative under palladium-catalyzed conditions . This method ensures high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Bromophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-4-methylpyrrolidine has significant applications in scientific research, particularly in medicinal chemistry and material science . Some notable applications include:
Drug Discovery: The compound is used as a building block in the synthesis of inhibitors for enzymes like Amyloid Binding Alcohol Dehydrogenase (ABAD) and Bcl-2, which are relevant in treating Alzheimer’s disease and cancer.
Material Science: Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. For instance, as an ABAD inhibitor, it modulates the enzyme’s activity by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . This non-competitive inhibition is crucial in the therapeutic effects observed in Alzheimer’s disease and cancer treatments.
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromophenyl)pyrrolidine: Shares a similar structure but lacks the methyl group on the pyrrolidine ring.
(2-Bromophenyl)diphenylphosphine: Contains a brominated phenyl group but differs in its phosphine functionality.
Uniqueness: 2-(2-Bromophenyl)-4-methylpyrrolidine stands out due to its specific substitution pattern, which imparts unique reactivity and stability. The presence of the methyl group on the pyrrolidine ring enhances its bioactivity and makes it a more versatile compound in various applications.
Eigenschaften
Molekularformel |
C11H14BrN |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-5,8,11,13H,6-7H2,1H3 |
InChI-Schlüssel |
SISAZVNXESWBMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC1)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)





![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)
![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)


![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)

![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)
